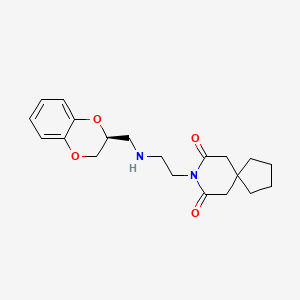
Binospirone, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Binospirone, (S)-, also known as 8-[(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-yl)methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a compound that acts as a partial agonist at 5-HT1A somatodendritic autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors . It has anxiolytic effects and is used in the study of anxiety and related disorders .
Méthodes De Préparation
The synthesis of Binospirone, (S)-, involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine to form the intermediate, which is then reacted with a spirocyclic lactam to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
Binospirone, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Binospirone, (S)-, has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the study of serotonin receptors and their interactions.
Biology: The compound is used to investigate the role of serotonin in various biological processes.
Industry: It may be used in the development of new pharmaceuticals targeting serotonin receptors.
Mécanisme D'action
The mechanism of action of Binospirone, (S)-, involves its interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A somatodendritic autoreceptors, leading to the inhibition of serotonin release . At postsynaptic 5-HT1A receptors, it acts as an antagonist, blocking the effects of serotonin . This dual action contributes to its anxiolytic effects.
Comparaison Avec Des Composés Similaires
Binospirone, (S)-, is part of the azapirone class of compounds, which includes other similar compounds such as buspirone and gepirone . Compared to these compounds, Binospirone, (S)-, has a unique structure that allows it to act as both a partial agonist and antagonist at different serotonin receptors . This dual action distinguishes it from other azapirones, which may only act as agonists or antagonists.
Similar Compounds
Propriétés
Numéro CAS |
132746-01-1 |
|---|---|
Formule moléculaire |
C20H26N2O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
8-[2-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2/t15-/m0/s1 |
Clé InChI |
BVMYCHKQPGEOSI-HNNXBMFYSA-N |
SMILES isomérique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNC[C@H]3COC4=CC=CC=C4O3 |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















